(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16066114
InChI: InChI=1S/C27H27N3O3S2/c1-3-32-21-11-12-23(18(2)14-21)25-19(16-30(28-25)20-8-5-4-6-9-20)15-24-26(31)29(27(34)35-24)17-22-10-7-13-33-22/h4-6,8-9,11-12,14-16,22H,3,7,10,13,17H2,1-2H3/b24-15-
SMILES:
Molecular Formula: C27H27N3O3S2
Molecular Weight: 505.7 g/mol

(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16066114

Molecular Formula: C27H27N3O3S2

Molecular Weight: 505.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C27H27N3O3S2
Molecular Weight 505.7 g/mol
IUPAC Name (5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C27H27N3O3S2/c1-3-32-21-11-12-23(18(2)14-21)25-19(16-30(28-25)20-8-5-4-6-9-20)15-24-26(31)29(27(34)35-24)17-22-10-7-13-33-22/h4-6,8-9,11-12,14-16,22H,3,7,10,13,17H2,1-2H3/b24-15-
Standard InChI Key ZSCHDGGNGVOXAO-IWIPYMOSSA-N
Isomeric SMILES CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5)C
Canonical SMILES CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5)C

Introduction

The compound (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic molecule belonging to the thiazolidin-4-one family. This class of compounds is recognized for its versatile pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The structure combines a thiazolidinone core with pyrazole and furan substituents, which are known to enhance bioactivity through synergistic effects.

Biological Activities of Thiazolidin-4-One Derivatives

ActivityMechanism or Target
AnticancerInhibition of cell proliferation via apoptosis induction and disruption of cell cycle .
AntimicrobialInteraction with bacterial enzymes and disruption of microbial cell walls .
Anti-inflammatoryInhibition of cyclooxygenase (COX) enzymes and reduction of pro-inflammatory cytokines .
AntioxidantScavenging free radicals and reducing oxidative stress .

Synthetic Pathways

The synthesis of thiazolidin-4-one derivatives often involves cyclization reactions between thiourea derivatives and α-haloketones or aldehydes. For the target compound:

  • A pyrazole derivative with an ethoxy-substituted phenyl group is prepared.

  • The thiazolidinone core is constructed via condensation with a thiourea derivative.

  • The furan moiety is introduced as a side chain for enhanced lipophilicity.

Research Findings

Recent studies have highlighted the potential applications of thiazolidin-4-one derivatives in various therapeutic areas:

  • Anticancer Potential:

    • Compounds with similar scaffolds have shown efficacy against breast, colon, and lung cancers by targeting DNA replication and inducing apoptosis .

    • Molecular docking studies suggest strong binding affinities to cancer-related proteins such as topoisomerase II.

  • Antimicrobial Activity:

    • The compound's thioxo group interacts effectively with bacterial enzymes, making it a promising candidate against resistant strains like Staphylococcus aureus .

  • Metabolic Disorders:

    • Related derivatives have been evaluated as insulin sensitizers in preclinical models, showing promise for managing type 2 diabetes .

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